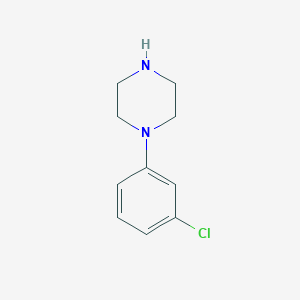

1-(3-Clorofenil)piperazina

Descripción general

Descripción

M-clorofenilpiperazina es un compuesto psicoactivo que pertenece a la clase de las fenilpiperazinas. Se desarrolló inicialmente a finales de la década de 1970 y se ha utilizado en la investigación científica. También se ha detectado en píldoras vendidas como “éxtasis” en varias regiones . M-clorofenilpiperazina es conocido por sus efectos psicoestimulantes, ansiogénicos y alucinógenos .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(3-Chlorophenyl)piperazine serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those aimed at treating neurological disorders. Its structural properties allow for modifications that enhance therapeutic efficacy. Notably, it has been investigated for its potential antidepressant effects, which are critical in developing new treatments for depression and anxiety disorders. Researchers focus on understanding its mechanism of action to improve existing therapies .

Behavioral Studies

The compound is extensively used in behavioral studies involving animal models to understand the effects of certain drugs on mood and cognition. For instance, studies have shown that mCPP can induce hypophagia (reduced food intake) in rats, which is linked to its action as a serotonin agonist. This property is vital for exploring the neurochemical pathways involved in mood regulation and appetite control .

Analytical Chemistry

In analytical chemistry, 1-(3-Chlorophenyl)piperazine plays a role in developing methods for detecting and quantifying piperazine derivatives in biological samples. Such analytical techniques are essential for pharmacokinetic studies and drug monitoring, allowing researchers to track the metabolism and effects of the compound in vivo .

Drug Interaction Studies

This compound is also critical in evaluating drug-drug interactions. Understanding how concurrent medications may influence each other's efficacy and safety profiles is essential for developing safer therapeutic regimens. Studies have indicated that mCPP can interact with various neurotransmitter receptors, which can affect the pharmacodynamics of other drugs .

Toxicological Research

Research on the metabolism and toxicological analysis of mCPP has revealed important insights into its safety profile. For example, studies using gas chromatography-mass spectrometry (GC-MS) have identified metabolites of mCPP in rat urine, providing a basis for understanding its metabolic pathways and potential toxicity . Furthermore, mCPP has been implicated in inducing migraine attacks and other neurological effects due to its action on serotonin receptors .

Table 1: Summary of Key Research Findings on 1-(3-Chlorophenyl)piperazine

Mecanismo De Acción

M-clorofenilpiperazina ejerce sus efectos principalmente a través de su interacción con los receptores de serotonina, particularmente el receptor 5-HT2C . Actúa como agonista en estos receptores, lo que lleva a diversos efectos fisiológicos y conductuales. El mecanismo del compuesto implica la modulación de los niveles de serotonina en el cerebro, lo que influye en el estado de ánimo, la ansiedad y otras funciones neurológicas .

Análisis Bioquímico

Biochemical Properties

1-(3-Chlorophenyl)piperazine is extensively metabolized, mainly by hydroxylation of the aromatic ring and by degradation of the piperazine moiety . The metabolites include two hydroxy-1-(3-Chlorophenyl)piperazine isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and two hydroxy-3-chloroaniline isomers .

Cellular Effects

Given its psychoactive properties, it likely influences neuronal function and may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its metabolites suggest that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Studies have shown that it can be detected in rat urine after single administration , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

1-(3-Chlorophenyl)piperazine is involved in several metabolic pathways, as suggested by its extensive metabolism to various metabolites . These pathways likely involve various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: M-clorofenilpiperazina se puede sintetizar mediante varios métodos. Una ruta común implica la reacción de 1-clorofenilpiperazina con un agente clorante en condiciones controladas . La reacción típicamente requiere un disolvente como el diclorometano y un catalizador como el cloruro de aluminio. La mezcla se agita a una temperatura específica para producir M-clorofenilpiperazina.

Métodos de producción industrial: En entornos industriales, la producción de M-clorofenilpiperazina implica reactores químicos a gran escala donde los reactivos se combinan en condiciones optimizadas para maximizar el rendimiento y la pureza. El proceso incluye pasos como la purificación por destilación o recristalización para garantizar que el producto final cumpla con los estándares de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: M-clorofenilpiperazina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar utilizando agentes como el permanganato de potasio para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Puede sufrir reacciones de sustitución nucleófila donde el átomo de cloro es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.

Sustitución: Nucleófilos como el metóxido de sodio en metanol.

Principales productos:

Oxidación: Derivados oxidados de M-clorofenilpiperazina.

Reducción: Formas reducidas del compuesto.

Sustitución: Fenilpiperazinas sustituidas con diferentes grupos funcionales.

Comparación Con Compuestos Similares

M-clorofenilpiperazina es similar a otros compuestos de fenilpiperazina como:

1-bencilpiperazina (BZP): Conocida por sus efectos estimulantes.

1-(3-trifluorometilfenil)piperazina (TFMPP): A menudo se usa en combinación con BZP para imitar los efectos de la MDMA.

1-(4-fluorofenil)piperazina (pFPP): Otra fenilpiperazina con propiedades psicoactivas.

Singularidad: M-clorofenilpiperazina es única debido a su interacción específica con los receptores de serotonina y sus distintos efectos psicoestimulantes y alucinógenos. A diferencia de algunas otras fenilpiperazinas, se sabe que produce efectos disfóricos y ansiogénicos, lo que la hace menos deseable como droga recreativa .

Actividad Biológica

1-(3-Chlorophenyl)piperazine, commonly referred to as mCPP, is a piperazine derivative that has garnered attention for its biological activity, particularly in relation to serotonin receptors. Originally synthesized for potential therapeutic applications, mCPP has been implicated in various pharmacological effects, including alterations in feeding behavior and anxiety-like responses in animal models. This article reviews the biological activity of mCPP, focusing on its receptor interactions, metabolic pathways, and associated case studies.

Receptor Interactions

mCPP exhibits significant affinity for several serotonin receptor subtypes, particularly the 5-HT1C and 5-HT2 receptors. Studies have shown that mCPP acts as an agonist at these receptors, influencing various physiological processes:

- 5-HT1C Receptors : Research indicates that mCPP induces hypophagia (reduced food intake) through its action on 5-HT1C receptors. In a study involving food-deprived rats, administration of mCPP resulted in a significant decrease in food intake, which was counteracted by specific serotonin antagonists .

- 5-HT2 Receptors : Although mCPP interacts with 5-HT2 receptors, its role appears less pronounced compared to the 5-HT1C receptors regarding hypophagic effects. The ID50 values for various antagonists suggest that the hypophagic response is primarily mediated by the 5-HT1C pathway .

Metabolism and Toxicology

The metabolism of mCPP has been extensively studied using gas chromatography-mass spectrometry (GC-MS). Key findings include:

- Metabolic Pathways : mCPP undergoes hydroxylation and degradation of its piperazine moiety, resulting in several metabolites including hydroxy-mCPP isomers and acetylated derivatives. These metabolites can serve as biomarkers for detecting mCPP intake in biological samples .

- Toxicological Implications : The identification of mCPP's metabolites in urine provides insights into its potential toxicity and the risks associated with its recreational use. A systematic toxicological analysis has demonstrated that these metabolites can be detected following single doses commonly consumed by users .

Case Report: Acute Overdose

In a notable case from Sweden, mCPP was detected in street drugs resembling ecstasy. The report highlighted symptoms consistent with serotonin syndrome following acute overdose, emphasizing the need for awareness regarding the potential dangers of this compound when used recreationally .

Animal Studies

Animal studies have consistently demonstrated the anxiogenic effects of mCPP. For instance, hypolocomotion and anxiety-like behaviors were observed in rat models following administration of mCPP. These findings suggest that while mCPP may have therapeutic potential, it also poses significant risks related to anxiety and feeding behaviors .

Summary of Biological Effects

| Biological Activity | Effect | Receptor Involved |

|---|---|---|

| Hypophagia | Decreased food intake | 5-HT1C |

| Anxiogenic effects | Increased anxiety-like behavior | 5-HT2 |

| Metabolism | Hydroxylation and degradation | N/A |

Propiedades

IUPAC Name |

1-(3-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFVKMTVMIZMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13078-15-4 (mono-hydrochloride), 51639-49-7 (di-hydrochloride) | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045138 | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-24-0 | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Chlorophenylpiperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6640-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROPHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REY0CNO998 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.